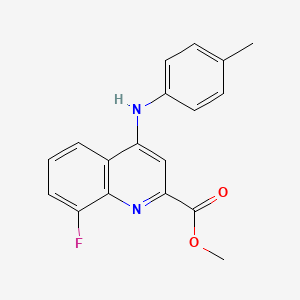![molecular formula C30H32N4O5S B2496488 N-(2-furylmethyl)-4-{[2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide CAS No. 422292-76-0](/img/structure/B2496488.png)
N-(2-furylmethyl)-4-{[2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of complex organic molecules that exhibit a range of biological activities. The synthesis and study of such compounds are crucial for the development of new pharmaceuticals and materials.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, Lu et al. (2021) described the synthesis of a molecule with antiproliferative activity through condensation and cyclization steps, highlighting techniques that could be relevant for synthesizing the target compound (Lu et al., 2021).
Molecular Structure Analysis
The determination of molecular structure is typically achieved through crystallography and molecular modeling. The study by Lu et al. (2021) also detailed the crystal structure of a synthesized molecule, underscoring the importance of structural determination in understanding the function and reactivity of complex molecules (Lu et al., 2021).
Chemical Reactions and Properties
The reactivity of complex organic molecules can be studied through their participation in various chemical reactions. Flippin and Muchowski (1993) investigated the acylation of o-tolualdehyde cyclohexylimines, revealing insights into the reactivity of similar compounds (Flippin & Muchowski, 1993).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and crystallinity, are crucial for their application and processing. These properties can be influenced by the molecular structure and functional groups present in the compound.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are essential for the potential application of organic compounds in medicinal chemistry and material science. Elfekki et al. (2014) discussed the synthesis and evaluation of novel compounds for anti-cancer activity, providing a model for assessing the chemical properties of similar molecules (Elfekki et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Research has been dedicated to synthesizing novel compounds with potential therapeutic applications, including the chemical structure of interest. A study highlighted the synthesis of quinazolinone derivatives that exhibit significant antimicrobial properties. These compounds were synthesized and characterized using various spectroscopic techniques, indicating their potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011). Another research effort focused on the synthesis of fluoroquinolone-based 4-thiazolidinones, exploring their structural characterization and antimicrobial activity (Patel & Patel, 2010).
Antimicrobial Activity
Several studies have synthesized and evaluated quinazolinone derivatives for their antimicrobial efficacy. One such investigation synthesized compounds with potential antimicrobial activity against a range of bacterial and fungal strains, highlighting the chemical compound's role in addressing microbial resistance (Habib, Hassan, & El‐Mekabaty, 2013). Another study synthesized newer thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones, assessing their anticonvulsant potential and indirectly suggesting their broader pharmacological applications (Archana, Srivastava, & Kumar, 2002).
Antiproliferative Activity
The antiproliferative potential of related compounds has been explored, with a focus on their inhibitory effects on cancer cell lines. One study detailed the synthesis of a molecule with antiproliferative activity, indicating its utility in cancer research (Lu et al., 2021). This research underscores the compound's relevance in developing new therapeutic strategies against cancer.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-4-[[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O5S/c1-38-23-7-4-6-22(16-23)32-27(35)19-40-30-33-26-10-3-2-9-25(26)29(37)34(30)18-20-11-13-21(14-12-20)28(36)31-17-24-8-5-15-39-24/h2-10,15-16,20-21H,11-14,17-19H2,1H3,(H,31,36)(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSOFAZRZZDQQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4CCC(CC4)C(=O)NCC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


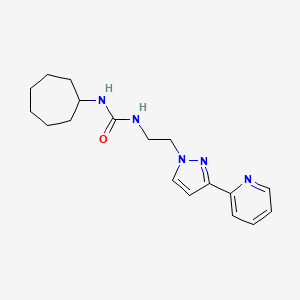
![N-[(1,2-dimethylindol-5-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2496409.png)

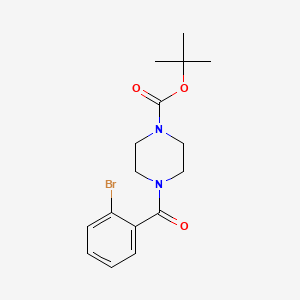

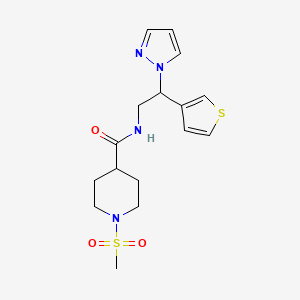

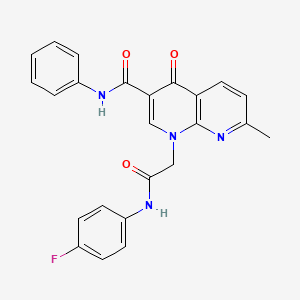
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2496422.png)
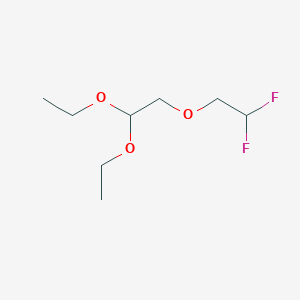

![(E)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2496427.png)
